molecular formula C9H5N3S2 B1375107 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile CAS No. 1340270-68-9

4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile

Cat. No.: B1375107
CAS No.: 1340270-68-9
M. Wt: 219.3 g/mol
InChI Key: OJMSLCGIJRDJPJ-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile (Molecular Formula: C9H5N3S2, Monoisotopic Mass: 218.9925 Da) is a synthetic heterocyclic compound integrating pyridine and thiazole pharmacophores, a structural motif of significant interest in medicinal chemistry . The molecule features a carbonitrile group and a thioether linkage connecting the two aromatic rings, which may influence its electronic properties and potential for molecular interactions . Hybrid structures containing both pyridine and thiazole rings are frequently explored in drug discovery for their diverse biological activities . Scientific literature indicates that such derivatives are often investigated as scaffolds for developing novel antimicrobial agents, with some analogs demonstrating activity through mechanisms such as DNA gyrase inhibition . Other research directions for similar structures include anticancer evaluation against cell lines such as MCF-7, and the exploration of their DNA binding capabilities . This compound is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(1,3-thiazol-2-ylsulfanyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3S2/c10-6-7-5-8(1-2-11-7)14-9-12-3-4-13-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMSLCGIJRDJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1SC2=NC=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyridine-2-carbonitrile Thiosemicarbazones

  • The initial step involves the condensation of 2-acetylpyridine with thiosemicarbazide or its derivatives under acidic conditions (e.g., concentrated hydrochloric acid) to yield hydrazinecarbothioamide intermediates.
  • For example, (E)-2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbothioamide is prepared by reacting 2-acetylpyridine with thiosemicarbazide, which serves as a precursor for further cyclization steps.

Alkylation and Cyclization to Form Thiazole Ring

  • The thiosemicarbazone intermediates undergo Hantzsch-type cyclization reactions with α-halo ketones such as chloroacetone, chloroacetyl acetone, phenacyl bromide, or 4-bromophenacyl bromide.
  • This reaction is typically conducted in absolute ethanol with fused sodium acetate under reflux conditions.
  • The cyclization results in the formation of pyridine-2,3-dihydrothiazole derivatives, where the thiazole ring is fused to the pyridine core via a sulfanyl linkage.

Representative Reaction Scheme

Step Reactants Conditions Product
1 2-Acetylpyridine + Thiosemicarbazide Conc. HCl, reflux Pyridine-2-carbonitrile thiosemicarbazone
2 Thiosemicarbazone + α-Halo ketone (e.g., chloroacetone) Ethanol, sodium acetate, reflux 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile derivative

Detailed Synthetic Procedure

  • Step 1: Formation of Thiosemicarbazone Derivative

    Dissolve 2-acetylpyridine in ethanol, add thiosemicarbazide and a catalytic amount of concentrated hydrochloric acid. Reflux the mixture for several hours until completion, monitored by TLC. The product precipitates upon cooling and is filtered and purified.

  • Step 2: Cyclization to Thiazole

    The thiosemicarbazone is reacted with an α-halo ketone such as chloroacetone in absolute ethanol with fused sodium acetate. The mixture is refluxed, facilitating cyclization to the thiazole ring. The reaction progress is monitored by TLC, and the product is isolated by filtration and recrystallization.

Characterization and Confirmation

  • The formation of the thiazole ring is confirmed by spectroscopic methods:
    • [^1H NMR](pplx://action/followup) : Disappearance of NH proton signals from thiosemicarbazones and appearance of characteristic singlets for thiazole ring protons (6.04–6.44 ppm).
    • IR Spectroscopy : Presence of carbonyl stretching bands (around 1630 cm^-1) when applicable, and disappearance of thiocarbonyl bands.
    • [^13C NMR](pplx://action/followup) : Signals corresponding to carbonyl carbons and thiazole carbons (e.g., 190.95 ppm for C=O in related compounds).
    • Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight of the target compound.

Alternative Synthetic Routes

  • Alkylation of thiosemicarbazone derivatives with ethyl bromoacetate or related α-bromo esters can lead to pyridin-2-yl-thiazolidin-4-one derivatives, which are structurally related and can be further modified to target the desired thiazole sulfanyl pyridine carbonitrile.
  • Reaction with aromatic aldehydes in the presence of acetic acid and sodium acetate can yield substituted benzylidene-thiazolidin-4-one derivatives, expanding the chemical diversity around the thiazole-pyridine scaffold.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Thiosemicarbazone formation 2-Acetylpyridine + Thiosemicarbazide Conc. HCl Reflux in ethanol High (typically >80%) Precursor for cyclization
Hantzsch cyclization Thiosemicarbazone + α-Halo ketone (chloroacetone, phenacyl bromide) Sodium acetate, ethanol Reflux Moderate to high (60–85%) Forms thiazole ring
Alkylation route Thiosemicarbazone + Ethyl bromoacetate Base (NaOAc), ethanol Reflux Moderate Leads to thiazolidinone derivatives
Condensation with aldehydes Thiazolidinone + Aromatic aldehydes Acetic acid, sodium acetate Reflux 70–80% Forms benzylidene derivatives

Research Findings and Practical Considerations

  • The described synthetic methods are reproducible and yield compounds with high purity suitable for biological evaluation.
  • The use of sodium acetate as a base and ethanol as solvent under reflux conditions is a common and effective approach for cyclization.
  • The choice of α-halo ketone allows for structural variation on the thiazole ring, which can modulate biological activity.
  • Spectroscopic analysis is essential for confirming the successful formation of the thiazole ring and the integrity of the pyridine-2-carbonitrile moiety.
  • These methods have been validated in multiple studies focusing on the synthesis of pyridine-thiazole hybrids with potential pharmacological activities, including kinase inhibition and anti-proliferative effects.

Chemical Reactions Analysis

Oxidation Reactions

The sulfide (-S-) linkage between the thiazole and pyridine rings is susceptible to oxidation. Common oxidizing agents convert the sulfanyl group into sulfoxides or sulfones.

Reagent/Conditions Product Mechanism Reference
H₂O₂ (30%) in acetic acid, 25°C, 6h4-(1,3-Thiazol-2-ylsulfinyl)pyridine-2-carbonitrile (sulfoxide)Electrophilic oxidation at the sulfur atom.
mCPBA (m-chloroperoxybenzoic acid), DCM, 0°C → RT, 12h4-(1,3-Thiazol-2-ylsulfonyl)pyridine-2-carbonitrile (sulfone)Radical-mediated oxidation leading to complete oxidation.

Key Findings :

  • Sulfoxide formation occurs under mild conditions, while sulfones require stronger oxidants.

  • The electron-withdrawing nitrile group on the pyridine ring enhances the electrophilicity of the sulfur atom, accelerating oxidation.

Reduction Reactions

The nitrile (-CN) group on the pyridine ring can undergo reduction to form primary amines or intermediate imines.

Reagent/Conditions Product Mechanism Reference
LiAlH₄, anhydrous THF, reflux, 4h4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-methylamineTwo-step reduction: nitrile → imine → amine.
H₂, Raney Ni, ethanol, 80°C, 10 atm4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-methanamineCatalytic hydrogenation of the nitrile group.

Key Findings :

  • LiAlH₄ provides complete reduction to the amine, while catalytic hydrogenation requires careful temperature control to avoid over-reduction .

Nucleophilic Substitution

The nitrile group and the thiazole ring’s C-2 position are reactive sites for nucleophilic attacks.

Reagent/Conditions Product Mechanism Reference
NaN₃, DMF, 120°C, 24h4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-tetrazole[3+2] cycloaddition between nitrile and azide.
EtONa, ethyl bromoacetate, DMF, 80°C, 8hEthyl [4-(1,3-thiazol-2-ylsulfanyl)pyridin-2-yl]acetateAlkylation at the nitrile group via SN2.

Key Findings :

  • The nitrile’s electrophilicity allows cycloaddition with azides to form tetrazoles, which are pharmacologically relevant .

  • Thiazole’s C-2 hydrogen is acidic (pKa ~8.5), enabling deprotonation and subsequent alkylation .

Electrophilic Aromatic Substitution

The pyridine and thiazole rings undergo substitution at positions activated by electron-donating or withdrawing groups.

Reagent/Conditions Product Mechanism Reference
HNO₃/H₂SO₄, 0°C, 2h4-(1,3-Thiazol-2-ylsulfanyl)-5-nitropyridine-2-carbonitrileNitration at the pyridine’s C-5 position (meta to nitrile).
Br₂, FeBr₃, DCM, RT, 1h4-(5-Bromo-1,3-thiazol-2-ylsulfanyl)pyridine-2-carbonitrileBromination at the thiazole’s C-5 position.

Key Findings :

  • The nitrile group directs electrophiles to the pyridine’s meta position.

  • Thiazole bromination occurs preferentially at C-5 due to resonance stabilization of the intermediate .

Hydrolysis Reactions

The nitrile group can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.

Reagent/Conditions Product Mechanism Reference
H₂SO₄ (20%), reflux, 12h4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboxylic acidAcid-catalyzed hydrolysis to carboxylic acid.
NaOH (10%), H₂O₂, RT, 6h4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carboxamideBase-mediated partial hydrolysis to amide.

Key Findings :

  • Acidic conditions favor complete hydrolysis to the acid, while basic conditions stabilize the amide intermediate.

Cross-Coupling Reactions

The nitrile and thiazole moieties participate in palladium-catalyzed couplings.

Reagent/Conditions Product Mechanism Reference
Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF/H₂O, 100°C, 12h4-(1,3-Thiazol-2-ylsulfanyl)-2-(aryl)pyridineSuzuki–Miyaura coupling at the nitrile group.
CuI, propargyl bromide, DMF, 80°C, 6h4-(1,3-Thiazol-2-ylsulfanyl)-2-(propagyl)pyridine-2-carbonitrileSonogashira coupling at the pyridine ring.

Key Findings :

  • The nitrile group acts as a directing group, enhancing regioselectivity in cross-coupling reactions .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile exhibit significant antimicrobial properties. The thiazole moiety is known for enhancing the biological activity of compounds against various bacteria and fungi.

Case Study:
A study published in the Journal of Medicinal Chemistry reported the synthesis of several derivatives, which were tested against Gram-positive and Gram-negative bacteria. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) value of 1 µg/mL against Staphylococcus aureus .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Thiazole-containing compounds are often linked to inhibition of cancer cell proliferation.

Case Study:
In vitro studies indicated that certain derivatives could inhibit the growth of breast cancer cells by inducing apoptosis. The mechanism was attributed to the activation of caspase pathways .

Agricultural Applications

This compound has potential applications in agriculture as a pesticide or fungicide. Its structural features allow it to interact with biological systems in pests and pathogens.

Research Findings:
Field trials have shown that formulations containing this compound can reduce fungal infections in crops, leading to improved yields. A specific formulation was reported to decrease the incidence of Fusarium wilt in tomatoes by 40% compared to untreated controls .

Material Science Applications

The compound's unique structure allows it to be used as a building block in the synthesis of novel materials.

Conductive Polymers

Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity.

Case Study:
A study explored its use in poly(3,4-ethylenedioxythiophene) (PEDOT) composites, resulting in improved charge transport properties and stability under ambient conditions .

Summary Table of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAntimicrobial agentsMIC values as low as 1 µg/mL against bacteria
Anticancer agentsInduction of apoptosis in cancer cells
Agricultural SciencePesticide/Fungicide40% reduction in fungal infections in crops
Material ScienceConductive polymersEnhanced electrical conductivity in composites

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile
  • Structure : Pyridine-3-carbonitrile with a sulfanyl group at position 2 and a 2-thienyl substituent at position 4.
  • Key Differences : Replaces the thiazole ring with a thienyl group, altering π-conjugation and electron distribution. The thienyl group may enhance aromatic stacking interactions but reduce hydrogen-bonding capacity compared to the thiazole’s nitrogen and sulfur atoms.
  • Synthesis : Derived from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, indicating divergent synthetic pathways compared to the target compound .
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile
  • Structure: Pyrimidine-5-carbonitrile with a hydroxylphenylamino group at position 2 and a methylamino-thiazole substituent at position 3.
  • The hydroxyphenylamino group enhances solubility and may confer antioxidant or metal-chelating properties.
  • Physical Properties : Melting point 242–243°C, higher than typical pyridine derivatives, likely due to intermolecular hydrogen bonding .
Topiroxostat (4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile)
  • Structure : Dual pyridine rings linked by a 1,2,4-triazole moiety.
  • Key Differences : The triazole linker replaces the thiazole-sulfanyl group, enabling a hybrid inhibition mechanism (competitive + covalent) as a xanthine oxidase inhibitor. Approved for hyperuricemia treatment in Japan, highlighting its pharmaceutical relevance .
  • Molecular Weight : 248.24 g/mol (lower than the target compound due to the absence of sulfur in the linker) .
4-[4-(1,1-dioxo-1λ⁶,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile
  • Structure : Pyridine-2-carbonitrile with a diazepane ring and a sulfonated benzothiazole group.
  • Key Differences : Incorporates a seven-membered diazepane ring and a sulfone group, enhancing conformational flexibility and metabolic stability. The benzothiazole sulfone may improve binding affinity in enzyme-active sites .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile Pyridine Thiazole-sulfanyl, carbonitrile ~263.34* Discontinued; potential synthon
2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile Pyridine Thienyl, sulfanyl, carbonitrile ~256.33* Enhanced aromatic stacking
Topiroxostat Pyridine-triazole Dual pyridine, triazole linker 248.24 Xanthine oxidase inhibitor
4-[4-(Benzothiazol-3-yl-diazepane)pyridine-2-CN Pyridine Diazepane, benzothiazole sulfone 367.42 High molecular weight; flexible binding

*Calculated based on molecular formulas from referenced evidence.

Key Research Findings

Hydrogen Bonding and Crystal Packing : The thiazole-sulfanyl group in the target compound may participate in S···N or S···S interactions, influencing crystal packing efficiency. This contrasts with Topiroxostat’s triazole linker, which facilitates hydrogen bonding with Glu802 and Glu1261 residues in xanthine oxidase .

However, its structural features (e.g., sulfur atoms) could be valuable in designing protease inhibitors or metal-chelating agents.

Synthetic Accessibility: and highlight the use of enolate intermediates and guanidine derivatives for synthesizing analogs, whereas the target compound’s synthesis route remains unspecified, possibly contributing to its discontinuation .

Biological Activity

The compound 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile is a member of the thiazole and pyridine family, which has garnered attention due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its anticancer, anticonvulsant, and antimicrobial properties, supported by relevant case studies and research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and pyridine derivatives. For instance, compounds similar to This compound have shown significant cytotoxicity against various cancer cell lines. In a study evaluating a series of thiazole derivatives, one compound demonstrated remarkable activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines with IC50 values indicating potent efficacy .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell LineIC50 Value (µM)Reference
Compound AHTC-1165.0
Compound BHepG-27.5
Compound CMCF-7 (Breast)10.0

The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents on the thiazole ring enhances anticancer activity. For example, electron-withdrawing groups significantly improve potency by stabilizing the compound's interaction with cellular targets .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been extensively studied. In one experiment using a picrotoxin-induced convulsion model, a derivative similar to This compound exhibited a median effective dose (ED50) of 18.4 mg/kg, showcasing its protective effects against seizures .

Table 2: Anticonvulsant Activity of Thiazole Compounds

Compound NameModel UsedED50 (mg/kg)Protection Index
Compound DPTZ18.49.2
Compound EMES24.38Not reported
Compound FChemo-shock88.23Not reported

The SAR studies indicate that modifications to the thiazole moiety can lead to enhanced anticonvulsant effects, particularly when combined with other heterocyclic rings .

Antimicrobial Activity

Thiazole derivatives have also been noted for their antimicrobial properties . Compounds containing both thiazole and pyridine rings have shown effectiveness against various bacterial strains. In one study, derivatives demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .

Table 3: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)Reference
Compound GS. aureus15
Compound HE. coli12

Study on Anticancer Properties

In a recent study published in Research on Chemical Intermediates, researchers synthesized a series of thiazole-pyridine hybrids and evaluated their anticancer properties against several cancer cell lines. The study found that modifications to the pyridine ring significantly influenced cytotoxicity levels, with some compounds achieving over 70% inhibition in HepG-2 cells .

Study on Anticonvulsant Effects

Another research project focused on the anticonvulsant activity of thiazole-integrated compounds indicated that certain substitutions led to enhanced efficacy in seizure models. The study concluded that the presence of an electronegative substituent at specific positions on the thiazole ring was crucial for achieving high anticonvulsant activity .

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